N,1,4-tris(4-chlorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
Overview
Description
N,1,4-tris(4-chlorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a synthetic compound with applications in various scientific fields, including chemistry, biology, and medicine. The compound features a complex structure with multiple chlorophenyl groups and a tetrahydro-diazacyclopenta[cd]azulene core.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis generally starts with commercially available precursors, such as 4-chlorobenzyl chloride and suitable amines.
Key Reactions: The primary steps include nucleophilic substitution reactions to introduce chlorophenyl groups, followed by cyclization reactions to form the tetrahydro-diazacyclopenta[cd]azulene core.
Reaction Conditions: Typical conditions involve the use of solvents like dichloromethane or acetonitrile, with reaction temperatures ranging from room temperature to reflux conditions. Catalysts such as Lewis acids may be used to facilitate the cyclization process.
Industrial Production Methods:
Batch Processing: In industrial settings, batch processing is often used for the synthesis, where each step is carried out in large reactors with precise control over reaction parameters.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides or amines being introduced under controlled conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Products with new substituents replacing specific groups within the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, it is employed as a molecular probe to study enzyme interactions and cellular pathways.
Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, within biological systems. Its multiple functional groups allow for diverse interactions, leading to the modulation of various biochemical pathways. The chlorophenyl groups play a key role in enhancing the compound's binding affinity to its targets, while the tetrahydro-diazacyclopenta[cd]azulene core provides structural stability and specificity.
Comparison with Similar Compounds
N,1,3-tris(4-chlorophenyl)-tetrahydro-diazacyclopenta[cd]azulene-2-carbothioamide: A related compound with fewer chlorophenyl groups.
N,1,4-tris(4-chlorophenyl)-tetrahydro-diazacyclopenta[cd]azulene: Lacks the carbothioamide group.
N,1,4-tris(4-chlorophenyl)-tetrahydro-azulene-2-carbothioamide: Features a simpler azulene core without diaza substitution.
The distinct structural arrangement in N,1,4-tris(4-chlorophenyl)-5,6,7,8-tetrahydro-diazacyclopenta[cd]azulene-2-carbothioamide confers unique chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N,2,6-tris(4-chlorophenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22Cl3N3S/c30-20-8-4-18(5-9-20)25-17-35-27(28(36)33-23-14-12-22(32)13-15-23)26(19-6-10-21(31)11-7-19)24-3-1-2-16-34(25)29(24)35/h4-15,17H,1-3,16H2,(H,33,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYIECRBCCQOBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CN3C2=C(C1)C(=C3C(=S)NC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22Cl3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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